molecular formula C18H20ClN3O3S B283228 2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B283228
M. Wt: 393.9 g/mol
InChI Key: HMMYASIPXKQAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase enzyme. Aurora A kinase is a protein that plays a crucial role in cell division and is frequently overexpressed in various types of cancer. MLN8054 has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide targets the Aurora A kinase enzyme, which plays a crucial role in cell division. By inhibiting Aurora A kinase, 2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide prevents cancer cells from dividing and growing. This leads to cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects:
2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of histone H3, which is a marker of cell division. 2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide also induces cell cycle arrest and apoptosis in cancer cells. Additionally, 2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is that it specifically targets the Aurora A kinase enzyme, which is frequently overexpressed in cancer cells. This makes it a promising candidate for cancer treatment. One limitation of using 2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is that it may have off-target effects on other kinases, which could lead to unwanted side effects.

Future Directions

There are several future directions for research on 2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. One direction is to study its potential use in combination with other cancer drugs. Another direction is to study its efficacy in different types of cancer. Additionally, further research is needed to determine the optimal dose and treatment schedule for 2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in cancer patients. Finally, more research is needed to determine the potential side effects of 2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide and how to mitigate them.

Synthesis Methods

The synthesis of 2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves several steps. The starting material is 2-chlorobenzoyl chloride, which is reacted with 2-(4-methylsulfonylphenyl)piperazine to form the intermediate 2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide. This intermediate is then reacted with 4-aminobenzonitrile to form the final product, 2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide.

Scientific Research Applications

2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has also been studied in combination with other cancer drugs, such as paclitaxel and gemcitabine, and has shown promising results.

properties

Molecular Formula

C18H20ClN3O3S

Molecular Weight

393.9 g/mol

IUPAC Name

2-chloro-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C18H20ClN3O3S/c1-26(24,25)22-12-10-21(11-13-22)17-9-5-4-8-16(17)20-18(23)14-6-2-3-7-15(14)19/h2-9H,10-13H2,1H3,(H,20,23)

InChI Key

HMMYASIPXKQAID-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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